molecular formula C12H15O2Rh B6315836 Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) CAS No. 32627-01-3

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I)

Cat. No.: B6315836
CAS No.: 32627-01-3
M. Wt: 294.15 g/mol
InChI Key: WLEZSLNXJZXKGT-UHFFFAOYSA-N
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Description

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) is an organometallic compound with the molecular formula C12H15O2Rh. It is a red crystalline solid that is used primarily as a catalyst in various chemical reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings .

Mechanism of Action

Target of Action

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

As a catalyst, Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) interacts with its targets by lowering the activation energy of the reaction, thereby accelerating the rate of the reaction . It does this without being consumed in the reaction, meaning it can be used repeatedly in a catalytic cycle.

Biochemical Pathways

The specific biochemical pathways affected by Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) depend on the reaction it is catalyzing. For example, it has been used in the dehydrogenative germylation of olefins and the cyclotrimerization of acetylenes . In these reactions, it facilitates the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules.

Pharmacokinetics

Its physical properties, such as its solid form and storage temperature of -20°c , can impact its stability and reactivity.

Result of Action

The result of Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I)'s action is the facilitation of chemical reactions, leading to the efficient production of desired products. As a catalyst, it can significantly increase the rate of these reactions, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) can be synthesized through the reaction of pentamethylcyclopentadiene with rhodium trichloride trihydrate in the presence of carbon monoxide. The reaction typically occurs in a solvent such as methanol, and the product precipitates out as a red solid .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as the laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .

Scientific Research Applications

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Bis(pentamethylcyclopentadienyl)cobalt(II)
  • Dicarbonylcyclopentadienyl cobalt(I)
  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer
  • Dicarbonylcyclopentadienyliodoiron(II)
  • Bis(cyclopentadienyl)cobalt(II)
  • Bis(cyclopentadienyl)nickel(II)
  • Bis(cyclopentadienylruthenium dicarbonyl) dimer
  • Pentamethylcyclopentadienylrhodium(III) chloride dimer

Uniqueness

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) is unique due to its specific combination of ligands and its ability to act as a versatile catalyst in various chemical reactions. Its stability and reactivity make it distinct from other similar compounds, providing unique advantages in both research and industrial applications .

Properties

InChI

InChI=1S/C10H15.2CO.Rh/c1-6-7(2)9(4)10(5)8(6)3;2*1-2;/h1-5H3;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEZSLNXJZXKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C]1[C]([C]([C]([C]1C)C)C)C.[C-]#[O+].[C-]#[O+].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15O2Rh
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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